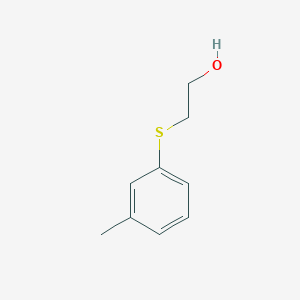

3-Methylphenylthioethanol

Description

The exact mass of the compound 2-m-Tolylsulfanyl-ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylphenylthioethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylphenylthioethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)sulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSMQZPIQCALIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374991 | |

| Record name | 2-m-Tolylsulfanyl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4030-45-9 | |

| Record name | 2-m-Tolylsulfanyl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4030-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methylphenylthioethanol

Abstract: This technical guide provides a comprehensive overview of 3-Methylphenylthioethanol, identified as 2-((3-methylphenyl)thio)ethanol (CAS No. 4030-45-9). The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the molecule's chemical structure, physicochemical properties, synthesis methodologies, reactivity, and spectroscopic signatures. Furthermore, it discusses safety protocols and explores the potential applications of this bifunctional molecule as a versatile building block in medicinal chemistry and materials science.

Introduction and Scope

3-Methylphenylthioethanol, systematically named 2-((3-methylphenyl)thio)ethanol, is an organic compound featuring a trifecta of key functional groups: a meta-substituted tolyl group, a thioether linkage, and a primary alcohol. This unique combination imparts a versatile reactivity profile, making it a molecule of interest for introducing the m-tolylthio moiety into more complex structures. While not as extensively documented as some commodity chemicals, its structural attributes position it as a valuable intermediate in targeted organic synthesis, particularly in the realms of pharmaceutical and specialty chemical development.

This guide aims to consolidate the available technical information and provide expert-driven insights into the causality behind its chemical behavior and potential utility. We will explore its fundamental properties, outline a logical synthetic approach, predict its spectroscopic characteristics for identification and quality control, and discuss necessary safety precautions for its handling.

Chemical Structure and Identification

The definitive structure of 3-Methylphenylthioethanol is 2-((3-methylphenyl)thio)ethanol. The CAS number for this compound is 4030-45-9.

Diagram 1: Chemical Structure of 2-((3-methylphenyl)thio)ethanol

Caption: Structure of 2-((3-methylphenyl)thio)ethanol.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 4030-45-9 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₉H₁₂OS | Santa Cruz Biotechnology[1] |

| Molecular Weight | 168.26 g/mol | Santa Cruz Biotechnology[1] |

| IUPAC Name | 2-((3-methylphenyl)thio)ethanol | |

| Common Synonyms | 3-Methylphenylthioethanol, 2-(m-Tolylthio)ethanol |

Physicochemical Properties

Experimental data for 2-((3-methylphenyl)thio)ethanol is not widely published. The properties in Table 2 are based on data from analogous compounds and predictive models, which are invaluable for experimental design. For instance, the properties of 2-(ethylthio)ethanol (CAS 110-77-0) and 2-(3-Methylphenyl)ethanol (CAS 1875-89-4) provide a reasonable basis for estimation.[2][3]

Table 2: Physicochemical Properties

| Property | Estimated Value / Observation | Rationale / Analogous Compound Data |

| Appearance | Colorless to pale yellow liquid | Typical for aryl thioethers. |

| Boiling Point | > 200 °C at 760 mmHg | Higher than 2-(3-Methylphenyl)ethanol (243 °C) due to the heavier sulfur atom and potential for H-bonding.[2] |

| Density | ~1.0-1.1 g/mL at 25 °C | Similar to related aromatic and thioether compounds. e.g., 2-(ethylthio)ethanol is 1.0166 g/mL.[2] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, ethanol, acetone). Low solubility in water. | The hydrophobic aromatic ring and thioether group dominate over the hydrophilic alcohol group. |

| Refractive Index | ~1.5 - 1.6 | Aromatic compounds typically have a high refractive index. |

Synthesis and Reactivity

Synthetic Pathway

The most logical and field-proven approach for synthesizing 2-((3-methylphenyl)thio)ethanol is via a nucleophilic substitution reaction, a variant of the Williamson ether synthesis tailored for thioethers. This pathway involves the reaction of 3-methylbenzenethiol (m-thiocresol) with a 2-carbon electrophile bearing a hydroxyl group. The primary choice of electrophile is 2-chloroethanol due to its commercial availability and appropriate reactivity.

The causality of this choice is rooted in the high nucleophilicity of the thiolate anion, which is readily formed by deprotonating m-thiocresol with a suitable base. The thiolate then attacks the carbon atom bearing the chlorine in 2-chloroethanol, displacing the chloride ion in a classic SN2 reaction.

Diagram 2: Synthetic Workflow via SN2 Reaction

Caption: General workflow for the synthesis of 2-((3-methylphenyl)thio)ethanol.

Experimental Protocol: Synthesis of 2-((3-methylphenyl)thio)ethanol

This protocol is a representative method based on established chemical principles for thioether synthesis.[4][5]

-

Deprotonation: To a stirred solution of 3-methylbenzenethiol (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium or potassium m-tolylthiolate salt.

-

Nucleophilic Substitution: Add 2-chloroethanol (1.2 eq) to the reaction mixture. Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane. The purpose of the aqueous workup is to remove inorganic salts and any remaining water-soluble reagents.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or silica gel column chromatography to yield the final product.

Reactivity Profile

The reactivity of 2-((3-methylphenyl)thio)ethanol is governed by its three functional groups:

-

Thioether (-S-): The sulfur atom is susceptible to oxidation. Mild oxidizing agents (e.g., H₂O₂) will convert it to the corresponding sulfoxide, while stronger agents (e.g., m-CPBA) will yield the sulfone. This provides a handle for modulating the electronic and steric properties of the molecule.

-

Primary Alcohol (-OH): The hydroxyl group can undergo standard alcohol reactions. It can be esterified with carboxylic acids or acyl chlorides, converted to an ether, or oxidized to an aldehyde (using PCC or Swern oxidation) or a carboxylic acid (using stronger oxidants like KMnO₄ or Jones reagent).

-

Aromatic Ring: The tolyl group can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-director and the thioether group is also an ortho-, para-director. Their combined influence will direct incoming electrophiles primarily to the positions ortho and para to the methyl and thioether groups, though steric hindrance will play a significant role.

Spectroscopic Analysis for Structural Elucidation

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | ~7.0-7.3 ppm: Multiplet, 4H (aromatic protons).~3.7 ppm: Triplet, 2H (-CH₂-OH). Protons are deshielded by the adjacent oxygen.[7]~3.1 ppm: Triplet, 2H (-S-CH₂-). Protons are deshielded by the adjacent sulfur.~2.3 ppm: Singlet, 3H (aromatic -CH₃).Variable (broad singlet): 1H (-OH). Position and shape depend on concentration and solvent.[1] |

| ¹³C NMR | ~120-140 ppm: Multiple signals (aromatic carbons).~60 ppm: Signal for -CH₂-OH carbon.~35 ppm: Signal for -S-CH₂- carbon.~21 ppm: Signal for aromatic -CH₃ carbon. |

| IR Spectroscopy | ~3300-3400 cm⁻¹: Strong, broad peak (O-H stretch of the alcohol).[8][10]~3000-3100 cm⁻¹: Medium peaks (aromatic C-H stretch).~2850-2960 cm⁻¹: Medium peaks (aliphatic C-H stretch).~1600 & ~1475 cm⁻¹: Sharp, medium peaks (C=C aromatic ring stretches).~1050-1150 cm⁻¹: Strong peak (C-O stretch of the primary alcohol).[10]~650-750 cm⁻¹: Peak corresponding to C-S stretch (often weak). |

| Mass Spectrometry (EI) | m/z 168: Molecular ion (M⁺).m/z 137: Loss of -CH₂OH (M - 31), a common fragmentation for primary alcohols.[11]m/z 123: Loss of -CH₂CH₂OH (M - 45), due to cleavage of the S-C bond.m/z 105: Toluene fragment after further fragmentation.m/z 91: Tropylium ion, characteristic of toluene-containing compounds. |

Safety and Handling

Based on available Safety Data Sheets (SDS), 3-Methylphenylthioethanol must be handled with appropriate care in a laboratory setting.[6]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[6]

-

P270: Do not eat, drink or smoke when using this product.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

Applications and Relevance in Research

The utility of 2-((3-methylphenyl)thio)ethanol in drug development and materials science stems from its identity as a bifunctional building block.

-

Medicinal Chemistry: The thiol and thioether moieties are critical functional groups in a number of approved drugs.[12][13] This compound allows for the introduction of the m-tolylthio group, which can serve as a bioisostere for other aromatic systems or provide a specific vector for receptor binding. The terminal hydroxyl group serves as a convenient attachment point for further chemical modification, enabling its incorporation into larger, more complex molecules through ester or ether linkages. This is particularly relevant in structure-activity relationship (SAR) studies where systematic modification of a lead compound is required.[14]

-

Organic Synthesis: As a functionalized thioanisole derivative, it can be used in the synthesis of specialty polymers, ligands for catalysis, or as an intermediate in multi-step synthetic sequences. The ability to selectively react at either the sulfur or oxygen center provides significant synthetic flexibility.

Conclusion

3-Methylphenylthioethanol (2-((3-methylphenyl)thio)ethanol) is a versatile, yet under-documented, chemical intermediate. Its structure, combining an aromatic ring with both a thioether and a primary alcohol, offers a rich landscape for chemical transformations. This guide has provided a framework for its synthesis, predicted its key analytical signatures, summarized critical safety information, and contextualized its potential applications. For the research scientist, this molecule represents a valuable tool for the strategic introduction of the m-tolylthioethyl group in the design and synthesis of novel chemical entities.

References

-

Santa Cruz Biotechnology. 3-Methylphenylthioethanol | CAS 4030-45-9.

-

Sigma-Aldrich. Safety Data Sheet - 3-Methylphenylthioethanol.

-

Thermo Fisher Scientific. Safety Data Sheet - 3-Methylphenylthioethanol.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

NIST/EPA/NIH Mass Spectral Library. In NIST Chemistry WebBook.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78925, 2-(Methylthio)ethanol.

-

ChemicalBook. 2-(METHYLTHIO)ETHANOL(5271-38-5) 1H NMR spectrum.

-

CymitQuimica. 2-(3-Methylphenyl)ethanol.

-

Astech Ireland Ltd. 2-(3-Methylphenyl)ethanol, 50 g, glass.

-

PubChem. 2-(Ethylthio)ethanol.

-

PrepChem. Synthesis of 2-[(2-Phenylethyl)thio]ethanol.

-

BenchChem. An In-depth Technical Guide to the Reaction Mechanism of 2-(p-Chlorophenylthio)ethanol Formation.

-

University of Calgary. Typical C-13 NMR Chemical shifts.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.

-

Chemistry LibreTexts. 17.11 Spectroscopy of Alcohols and Phenols.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

-

University of Massachusetts Lowell. Mass Spectrometry: Fragmentation.

-

Tardi, P. G., & Oliver, A. G. (2021). Medicinal Thiols: Current Status and New Perspectives. Molecules, 26(2), 436.

-

ResearchGate. Importance of thiol in drug development.

-

PubChem. 2-(3-Methylphenyl)ethanol.

-

ChemicalBook. 2-Thiopheneethanol.

-

Cheméo. Chemical Properties of Ethanol, 2-[ethyl(3-methylphenyl)amino]- (CAS 91-88-3).

-

PubChem. 3-Thiocresol.

-

PubChem. 2-Thiocresol.

-

Wang, Y., et al. (2014). Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors. Bioorganic & Medicinal Chemistry, 22(2), 692-702.

-

J&K Scientific. 2-(3-Methylphenyl)ethanol | 1875-89-4.

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols.

-

An, Y., et al. (2020). Identification of Promising Alternative Mono-Alcohol Fuel Blend Components for Spark Ignition Engines. Energies, 13(8), 1955.

-

Pitsevich, G. A., et al. (2014). Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/сс-pVQZ Approximation (Stretch С-Н Vibrations). Semantic Scholar.

-

NIST. 1-(2-Methylphenyl)ethanol. In NIST Chemistry WebBook.

-

Chemsrc. Ethanol,2-[(triphenylmethyl)thio]-.

-

Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides.

-

Publisso. 2-Chloroethanol.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. astechireland.ie [astechireland.ie]

- 3. 2-(3-Methylphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 4. Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(Methylthio)ethanol | C3H8OS | CID 78925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(METHYLTHIO)ETHANOL(5271-38-5) 1H NMR [m.chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 2-Thiopheneethanol | 5402-55-1 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. whitman.edu [whitman.edu]

- 12. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(m-tolylthio)ethanol: A Technical Guide for Chemical Professionals

Introduction: The Strategic Value of a Bifunctional Intermediate

2-(m-tolylthio)ethanol, a member of the β-hydroxy thioether family, is a versatile bifunctional molecule of significant interest in synthetic chemistry. Possessing both a nucleophilic hydroxyl group and a thioether linkage, it serves as a valuable building block for the construction of more complex chemical architectures. Its structure is foundational for developing novel pharmaceutical agents, agrochemicals, and specialty polymers where the introduction of a flexible tolylthio-ethyl moiety is desired. This guide provides an in-depth exploration of the primary synthetic pathways to 2-(m-tolylthio)ethanol, focusing on the underlying chemical principles, practical execution, and comparative analysis to empower researchers in making informed strategic decisions in the laboratory and during scale-up.

Pathway I: Base-Catalyzed Ring-Opening of Ethylene Oxide

The most direct and atom-economical route to 2-(m-tolylthio)ethanol is the nucleophilic ring-opening of ethylene oxide with 3-methylbenzenethiol (m-thiocresol). This reaction proceeds via a base-catalyzed SN2 mechanism.

Mechanistic Rationale

The core principle of this pathway is the enhancement of the thiol's nucleophilicity. The thiol proton of m-thiocresol is weakly acidic. In the presence of a base, it is deprotonated to form the corresponding m-toluenethiolate anion. This thiolate is a significantly more potent nucleophile than the neutral thiol, enabling an efficient backside attack on one of the electrophilic carbons of the strained ethylene oxide ring. The result is the opening of the epoxide and the formation of an intermediate alkoxide, which is subsequently protonated during aqueous workup to yield the final 2-(m-tolylthio)ethanol product.

Controlling the reaction temperature is critical. The ring-opening of ethylene oxide is a highly exothermic process, and without proper thermal management, the reaction can accelerate uncontrollably, leading to the formation of polymeric byproducts and creating a significant safety hazard.[1]

Sources

An In-depth Technical Guide to 3-Methylphenylthioethanol (CAS 4030-45-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenylthioethanol, registered under CAS number 4030-45-9, is a unique chemical entity characterized by a tolyl group linked via a sulfur bridge to an ethanol moiety.[1][2] Its structure combines the aromatic properties of the tolyl ring with the reactivity of a primary alcohol and a thioether linkage, making it a compound of interest for various applications in chemical synthesis and potentially in the development of novel therapeutic agents. The presence of the sulfur atom and the hydroxyl group offers multiple sites for chemical modification, opening avenues for the creation of diverse derivatives. This guide provides a comprehensive overview of the available experimental data and methodologies relevant to 3-Methylphenylthioethanol, offering insights for its synthesis, characterization, and potential exploration in biological contexts.

Physicochemical Properties

A summary of the fundamental physicochemical properties of 3-Methylphenylthioethanol is presented in Table 1.

Table 1: Physicochemical Properties of 3-Methylphenylthioethanol

| Property | Value | Source |

| CAS Number | 4030-45-9 | [1][2] |

| Molecular Formula | C₉H₁₂OS | [1][2] |

| Molecular Weight | 168.26 g/mol | [1][2] |

| Alternate Name | 2-(m-Tolylthio)ethanol | [3][4] |

Synthesis of 3-Methylphenylthioethanol

Proposed Synthetic Workflow

Sources

Physical and chemical characteristics of 3-Methylphenylthioethanol

Introduction

3-Methylphenylthioethanol, also known by its IUPAC name 2-(m-tolylthio)ethanol, is a bifunctional organic molecule featuring a hydroxyl group and a thioether linkage to a substituted aromatic ring. Its unique structure makes it a valuable intermediate and building block in synthetic organic chemistry. The presence of two distinct reactive sites—the nucleophilic sulfur atom and the versatile hydroxyl group—allows for a wide range of chemical transformations, positioning it as a scaffold of interest for researchers in medicinal chemistry, agrochemical synthesis, and materials science.

This guide provides a comprehensive technical overview for professionals engaged in research and development. It moves beyond a simple recitation of data to explain the underlying chemical principles that govern the compound's properties, characterization, and reactivity. Where specific experimental data is not publicly available, we provide scientifically grounded predictions based on established principles and analysis of analogous structures to empower researchers in their synthetic and analytical endeavors.

Caption: Logical flow of the technical guide.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research.

-

IUPAC Name: 2-(m-tolylthio)ethanol

-

Synonyms: 3-Methylphenylthioethanol, 2-(3-methylphenylthio)ethanol

-

Chemical Structure:

-

Molecular Formula: C₉H₁₂OS

-

Molecular Weight: 168.26 g/mol

-

CAS Number: 4030-45-9

Table 1: Physicochemical Data

Specific experimental data for 3-methylphenylthioethanol is limited in publicly accessible literature. The following table includes known identifiers and estimated properties based on structurally related compounds, such as the isomeric 2-(p-tolylthio)ethanol and the simpler 2-(methylthio)ethanol.[1][2][3][4][5][6] Such estimations are critical for planning experiments, including purification and reaction setup.

| Property | Value / Predicted Value | Rationale / Source |

| Appearance | Colorless to pale yellow liquid | Based on common appearance of thioethers and alcohols. |

| Boiling Point | ~145-150 °C at 10 mmHg (Predicted) | Expected to be similar to its structural isomer, 2-(p-tolylthio)ethanol, with slight variations due to dipole moment differences. Data for 2-(methylthio)ethanol is 169-171 °C at 760 mmHg.[1][2][4][5] |

| Density | ~1.1 g/mL (Predicted) | Aromatic thioethers are typically denser than water. The density of 2-(methylthio)ethanol is ~1.06 g/mL.[2][4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, acetone, chloroform) | The hydrophobic aromatic ring and thioether group dominate, while the hydroxyl group provides some polarity. This profile is typical for molecules of this type.[1] |

| Refractive Index | ~1.57-1.58 (Predicted) | Based on values for similar aromatic sulfur compounds. The refractive index for 2-(methylthio)ethanol is ~1.493.[2][4] |

Predicted Spectroscopic Profile for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is the most powerful tool for confirming the precise arrangement of protons in the molecule. The spectrum in a solvent like CDCl₃ is predicted to show five distinct signals.

-

Aromatic Protons (4H): Expected in the range of δ 7.0–7.3 ppm . Due to the meta-substitution, these protons will appear as a complex multiplet.

-

Hydroxyl Proton (1H): A broad singlet expected between δ 1.5–3.0 ppm . Its chemical shift is highly dependent on concentration, temperature, and solvent. This peak will disappear upon shaking the sample with D₂O.[8]

-

Methylene Protons adjacent to Oxygen (-CH₂-O): A triplet expected around δ 3.8 ppm . The signal is deshielded by the adjacent electronegative oxygen atom and is split by the two protons on the sulfur-adjacent methylene group (n+1 rule, 2+1=3).

-

Methylene Protons adjacent to Sulfur (-S-CH₂-): A triplet expected around δ 3.1 ppm . This signal is less deshielded than the other methylene group and is split by the two protons on the oxygen-adjacent methylene group (n+1 rule, 2+1=3).

-

Methyl Protons (-CH₃): A sharp singlet expected around δ 2.3 ppm . As there are no adjacent protons, this signal will not be split.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments. Eight distinct signals are predicted.

-

Aromatic Carbons (6C): Four signals expected in the δ 125–140 ppm range. The carbon attached to the sulfur (C-S) and the carbon attached to the methyl group (C-CH₃) will be distinct from the other four CH carbons in the ring.

-

Methylene Carbon adjacent to Oxygen (C-O): Expected around δ 60–65 ppm .[9]

-

Methylene Carbon adjacent to Sulfur (S-C): Expected around δ 35–40 ppm .

-

Methyl Carbon (-CH₃): Expected around δ 20–22 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3500–3200 cm⁻¹ .[7][10] The broadness is due to intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: Medium to weak absorptions just above 3000 cm⁻¹ .

-

Aliphatic C-H Stretch: Medium to strong absorptions just below 3000 cm⁻¹ (from the -CH₂- and -CH₃ groups).

-

Aromatic C=C Bending: Sharp, medium absorptions in the 1600–1450 cm⁻¹ region.

-

C-O Stretch: A strong, distinct absorption in the region of 1260–1050 cm⁻¹ .[7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 168 .

-

Key Fragmentation Pathways: Alpha cleavage (cleavage of bonds adjacent to the heteroatoms) is a dominant fragmentation mechanism for both alcohols and thioethers.

Caption: Predicted major fragmentation pathways.

Recommended Synthesis Protocol

The most direct and reliable method for synthesizing 3-Methylphenylthioethanol is via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This involves the reaction of the sodium salt of m-thiocresol (3-methylthiophenol) with a 2-carbon electrophile such as 2-chloroethanol. The thiolate is a potent nucleophile, ensuring an efficient reaction.

Protocol: Synthesis of 2-(m-tolylthio)ethanol

Causality: This protocol is designed for high yield and purity. The use of sodium hydride creates the thiolate in situ, which is a much stronger nucleophile than the neutral thiol. Anhydrous THF is used as a solvent to prevent quenching the base. The reaction is initially run at 0 °C to control the exothermic deprotonation, then warmed to drive the substitution reaction to completion.

Materials and Equipment:

-

m-Thiocresol (3-methylthiophenol)

-

Sodium hydride (60% dispersion in mineral oil)

-

2-Chloroethanol

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, condenser

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Preparation: Under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to a three-necked round-bottom flask containing anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Thiolate Formation: Dissolve m-thiocresol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via a dropping funnel over 30 minutes. Rationale: Slow addition controls the rate of hydrogen gas evolution.

-

Reaction Incubation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium thiolate.

-

Nucleophilic Substitution: Cool the mixture back to 0 °C and add 2-chloroethanol (1.2 equivalents) dropwise. Once the addition is complete, fit the flask with a condenser and heat the reaction mixture to reflux (approx. 66 °C) for 4-6 hours. Rationale: Heating provides the activation energy needed for the SN2 reaction to proceed efficiently.

-

Workup: Cool the reaction to room temperature and cautiously quench it by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Caption: Workflow for the synthesis of 3-Methylphenylthioethanol.

Chemical Reactivity and Potential Applications

The synthetic utility of 3-Methylphenylthioethanol stems from the orthogonal reactivity of its two functional groups.

-

Reactions at the Hydroxyl Group: The primary alcohol can undergo a host of classical transformations.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer conditions) to form esters.

-

Etherification: Deprotonation followed by reaction with an alkyl halide (Williamson ether synthesis) to form ethers.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using reagents like PCC or Jones reagent, respectively.

-

Conversion to a Leaving Group: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine converts the hydroxyl into an excellent leaving group (tosylate or mesylate), facilitating subsequent nucleophilic substitution reactions.

-

-

Reactions at the Thioether Group: The sulfur atom is nucleophilic and can be oxidized.

-

Oxidation: Selective oxidation with reagents like hydrogen peroxide or m-CPBA can yield the corresponding sulfoxide or, with stronger conditions, the sulfone. These oxidized derivatives have significantly different electronic and solubility properties, a strategy often used in drug development to modulate a molecule's characteristics.

-

-

Potential Applications:

-

Drug Discovery Scaffold: This molecule serves as an excellent starting point for creating libraries of related compounds for biological screening. By modifying the hydroxyl and thioether groups, researchers can rapidly generate diverse structures to explore structure-activity relationships (SAR).

-

Intermediate for Target Synthesis: It can be used as a key building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) or agrochemicals where a tolylthioethyl moiety is required.

-

Materials Science: Thioether-containing molecules can have applications in polymer science and as ligands for metal catalysts.

-

Safety, Handling, and Storage

Disclaimer: No specific safety data sheet (SDS) for CAS 4030-45-9 was available in the searched databases. The following information is synthesized from safety data for structurally analogous compounds, such as 2-(methylthio)ethanol and 2-(ethylthio)ethanol, and should be treated as essential guidance.[11][12][13][14][15] A full risk assessment must be performed before handling this chemical.

-

Primary Hazards:

-

Combustibility: Expected to be a combustible liquid with a flash point likely in the range of 70-100 °C.[11] Keep away from heat, sparks, and open flames.

-

Irritation: May cause skin and eye irritation upon contact.[16] Severe eye damage has been noted for similar compounds.[13][14]

-

Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[12]

-

Stench: Like many organosulfur compounds, it is expected to have a strong, unpleasant odor ("stench").[11][13] All handling should be performed in a well-ventilated fume hood.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

Respiratory Protection: Not typically required if handled properly in a fume hood.

-

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[11]

-

Keep containers tightly closed.

-

Store away from sources of ignition.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[12]

-

References

-

PubChem. (n.d.). 2-(Methylthio)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind 2-(Methylthio)ethanol: Synthesis and Properties. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Ethylthio)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 2-(Methylthio)ethanol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-(Methylthio)ethanol (FDB009868). Retrieved from [Link]

-

ChemBK. (n.d.). 2-(Ethylthio)ethanol. Retrieved from [Link]

-

TCI America. (2024). 2-(Ethylthio)ethanol SDS. SDS Manager. Retrieved from [Link]

-

DTIC. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Defense Technical Information Center. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(methyl thio) ethanol. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Butylthio)ethanol. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 2-Methylthio-ethanol (YMDB01590). Retrieved from [Link]

-

PubChem. (n.d.). 2-(o-Toluidino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2009). Mass spectra and fragmentation diagram of secondary/secondary α-ketols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. Retrieved from [Link]

- Google Patents. (n.d.). US3487113A - Production of 2-(ethylthio)ethanol.

- Google Patents. (n.d.). US3213144A - Production of 2-(ethylthio) ethanol.

-

Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ethanol, FTIR spectra, Anharmonic Vibrational Spectra, Fermi Resonance. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

YouTube. (2015). Draw the NMR Spectrum of ethanol. Retrieved from [Link]

- Google Patents. (n.d.). CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.

-

YouTube. (2020). Getting started with interpreting IR spectra. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2-(p-Tolylthio)ethanol, 99% Purity, C9H12OS, 25 grams. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Ethylthio)ethanol. Retrieved from [Link]

-

PubMed. (1992). Context-drug pairings enhance tolerance to ethanol-induced disruption of operant responding. Retrieved from [Link]

-

ResearchGate. (2019). Therapeutic Applications of Ethanol: A Review. Retrieved from [Link]

-

Global Market Insights. (2022). 4 major applications impacting the future of 2-phenylethanol industry. Retrieved from [Link]

Sources

- 1. 2-(Methylthio)ethanol | C3H8OS | CID 78925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 2-(p-Tolylthio)-ethanol | CymitQuimica [cymitquimica.com]

- 4. 2-(METHYLTHIO)ETHANOL | 5271-38-5 [chemicalbook.com]

- 5. 2-(methyl thio) ethanol, 5271-38-5 [thegoodscentscompany.com]

- 6. calpaclab.com [calpaclab.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. file1.lookchem.com [file1.lookchem.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-(Ethylthio)ethanol SDS - Download & Subscribe for Updates [sdsmanager.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. chembk.com [chembk.com]

Unlocking the Potential of 3-Methylphenylthioethanol: A Research and Development Roadmap

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Core Objective: To provide a comprehensive technical guide outlining potential research and application areas for 3-Methylphenylthioethanol, grounded in established scientific principles and methodologies. This document serves as a strategic blueprint for initiating and advancing the study of this novel chemical entity.

Preamble: The Case for a New Thioether

In the landscape of drug discovery and materials science, the introduction of novel molecular scaffolds is a critical driver of innovation. 3-Methylphenylthioethanol (CAS: 4030-45-9)[1], a compound featuring a substituted aromatic ring linked to an ethanol group via a thioether bridge, represents such an opportunity. While specific literature on this molecule is sparse, its structural components are hallmarks of numerous biologically active agents and functional materials. The thioether moiety, in particular, is a privileged functional group in medicinal chemistry, known for its role in antioxidant defense, metal chelation, and as a key pharmacophore in a range of therapeutics.[2][3][4] This guide delineates a multi-pronged research strategy to systematically explore and exploit the scientific potential of 3-Methylphenylthioethanol.

Part 1: Foundational Synthesis and Chemical Space Exploration

The initial and most critical step in evaluating any new chemical entity is establishing a robust and scalable synthetic route. This ensures a consistent supply of high-purity material for all subsequent biological and chemical investigations.

Proposed Synthetic Strategy: Nucleophilic Thiol-Alkylation

The most direct and logical approach to synthesizing 3-Methylphenylthioethanol is via a Williamson ether synthesis analogue, reacting the nucleophilic sulfur of 3-methylthiophenol with a suitable 2-carbon electrophile.

Causality of Experimental Design: The choice of 3-methylthiophenol as the starting material is dictated by the target structure. The thiol proton is acidic and can be readily removed by a suitable base to generate a potent thiolate nucleophile. 2-Chloroethanol or 2-bromoethanol are selected as the electrophilic partners due to their commercial availability and the good leaving group ability of the halide, which is essential for an efficient Sₙ2 reaction.

Experimental Protocol: Optimized Synthesis of 3-Methylphenylthioethanol

-

Reaction Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methylthiophenol (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).

-

Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0°C. Rationale: Using a strong, non-nucleophilic base ensures complete and rapid formation of the thiolate without competing side reactions.

-

Nucleophilic Attack: Slowly add 2-chloroethanol (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Track the reaction's progress via Thin-Layer Chromatography (TLC) until the starting thiol is consumed.

-

Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude oil using flash column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram 1: Synthetic Workflow for 3-Methylphenylthioethanol

Caption: A step-by-step workflow for the synthesis, purification, and characterization of 3-Methylphenylthioethanol.

Part 2: Biological Potential – A Tiered Screening Cascade

The structural motifs of 3-Methylphenylthioethanol are suggestive of diverse biological activities. Thiophene and other sulfur-containing heterocycles are present in numerous FDA-approved drugs, exhibiting properties ranging from anticancer to antimicrobial.[3][4] A logical, tiered screening approach is essential to efficiently identify and validate any therapeutic potential.

Tier 1: Broad-Spectrum Bioactivity Screening

The initial phase should cast a wide net to detect any significant biological effects.

-

Antiproliferative/Cytotoxic Activity: The compound should be evaluated against a panel of human cancer cell lines, such as those from the NCI-60 panel. This provides a broad overview of potential anticancer efficacy and reveals any cancer-type selectivity. Studies have shown that related organosulfur and organoselenium compounds can exhibit potent antiproliferative activity, sometimes in the nanomolar range.[5]

-

Antimicrobial Activity: Screen against a representative panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans). Thiazole derivatives, which are structurally related, are known to possess antimicrobial properties.[6]

Table 1: Proposed Tier 1 Screening Panel

| Assay Type | Target Organisms/Cells | Primary Endpoint |

| Antiproliferative | MCF-7 (Breast), A549 (Lung), HCT116 (Colon) | GI₅₀ (Growth Inhibition 50%) |

| Antibacterial | S. aureus, E. coli, P. aeruginosa | MIC (Minimum Inhibitory Concentration) |

| Antifungal | C. albicans, A. fumigatus | MIC (Minimum Inhibitory Concentration) |

| Antioxidant | DPPH Radical Scavenging Assay | IC₅₀ (Inhibitory Concentration 50%) |

Tier 2: Target-Based and Mechanistic Follow-up

If significant activity is observed in Tier 1, the subsequent research must focus on identifying the molecular target and mechanism of action.

-

If Anticancer Activity is Detected: Investigate the compound's effect on cell cycle progression (via flow cytometry) and its ability to induce apoptosis (e.g., via Annexin V staining).[5] Probe its impact on key cancer-related signaling pathways, such as MAPK/ERK and PI3K/Akt, using Western blot analysis.

-

If Antimicrobial Activity is Detected: Perform time-kill kinetic studies to determine if the effect is bactericidal or bacteriostatic. Investigate the mechanism, such as cell wall disruption, protein synthesis inhibition, or DNA damage.

Diagram 2: Tiered Biological Screening Funnel

Caption: A logical funnel approach from broad screening to a specific lead candidate.

Part 3: Advanced Research and Application Verticals

Beyond its potential as a therapeutic agent, the chemical structure of 3-Methylphenylthioethanol lends itself to exploration in other advanced fields.

Materials Science and Polymer Chemistry

The thioether linkage can be oxidized to sulfoxide and sulfone, providing a method to tune the electronic properties and polarity of materials. This makes it a candidate for:

-

Conducting Polymers: 3-Alkylthiophenes are precursors to conducting polymers.[7] The thioethanol side chain could be used to modify solubility and processing characteristics.

-

Ligands in Catalysis: The soft sulfur atom can coordinate with heavy metals, making it a potential ligand for homogeneous catalysis.

Agrochemicals

Many commercial fungicides and herbicides contain sulfur-based heterocyclic cores.[4][6] The biological activity identified in Tier 1 screening could be translated to an agrochemical context, investigating its potential as a novel pesticide or plant growth regulator.[6]

Diagram 3: Interdisciplinary Research Opportunities

Caption: Potential interdisciplinary applications stemming from the core molecular structure.

Conclusion

3-Methylphenylthioethanol stands as a promising yet uncharacterized molecule. Its synthesis is straightforward, and its structural components strongly suggest a high probability of discovering novel biological or material properties. The systematic, multi-tiered research roadmap detailed in this guide—from optimized synthesis through broad and targeted biological screening to exploration in advanced applications—provides a robust framework for any research team aiming to pioneer the study of this compound. The key to unlocking its potential lies in a rigorous, evidence-based, and interdisciplinary approach.

References

-

Medicinal Thiols: Current Status and New Perspectives. National Institutes of Health (NIH), PMC.[Link]

-

The Crucial Role of Thiophene Intermediates in Drug Discovery. Pharmaffiliates.[Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH).[Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed.[Link]

-

Synthesis and antiproliferative activity of novel symmetrical alkylthio- and alkylseleno-imidocarbamates. PubMed.[Link]

-

A new facile approach to the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. PubMed.[Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.[Link]

-

The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. PubMed Central.[Link]

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. National Institutes of Health (NIH).[Link]

-

3-Methylthiophene | C5H6S | CID 12024. PubChem.[Link]

-

3-(Methylthio)thiophene | C5H6S2 | CID 519806. PubChem.[Link]

-

Phenolic Compounds and Biological Activity of Selected Mentha Species. MDPI.[Link]

-

Determination of Volatile Compounds of Mentha piperita and Lavandula multifida and Investigation of Their Antibacterial, Antioxidant, and Antidiabetic Properties. ScienceOpen.[Link]

- Synthetic method of thiophene-3-ethanol.

-

Green methodologies for the synthesis of 2-aminothiophene. PubMed Central.[Link]

-

Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. Royal Society of Chemistry.[Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative activity of novel symmetrical alkylthio- and alkylseleno-imidocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Methylthiophene | 616-44-4 [chemicalbook.com]

Spectroscopic Data of 3-Methylphenylthioethanol: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Methylphenylthioethanol, also known as 2-((3-methylphenyl)thio)ethan-1-ol. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to predict and interpret its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive theoretical framework for the characterization of this and similar arylthioethanol compounds.

Introduction: The Structural Significance of 3-Methylphenylthioethanol

3-Methylphenylthioethanol belongs to the class of arylthioethanols, a group of compounds with significant potential in organic synthesis and medicinal chemistry. The presence of a flexible thioether linkage, a hydroxyl functional group, and a substituted aromatic ring makes them valuable synthons for the construction of more complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for ensuring the purity and identity of these compounds in any research and development pipeline.

This guide will systematically deconstruct the expected spectroscopic signature of 3-Methylphenylthioethanol, providing a robust predictive analysis grounded in fundamental principles and comparative data from related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and spatial arrangement of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 3-Methylphenylthioethanol is expected to exhibit distinct signals corresponding to the aromatic, methylene, methyl, and hydroxyl protons. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effect of the sulfur atom and the aromatic ring.

Table 1: Predicted ¹H NMR Data for 3-Methylphenylthioethanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality of Chemical Shift and Multiplicity |

| Ar-H | 7.0 - 7.3 | Multiplet | 4H | The protons on the aromatic ring will appear in the typical downfield region. The substitution pattern will lead to a complex multiplet. |

| -CH₂-OH | 3.7 - 3.9 | Triplet | 2H | The methylene group attached to the hydroxyl group is deshielded by the electronegative oxygen, shifting it downfield. It will appear as a triplet due to coupling with the adjacent -S-CH₂- group. |

| -S-CH₂- | 3.0 - 3.2 | Triplet | 2H | This methylene group is deshielded by the adjacent sulfur atom, though to a lesser extent than the hydroxyl-bearing methylene. It will be a triplet due to coupling with the -CH₂-OH protons. |

| Ar-CH₃ | 2.3 - 2.4 | Singlet | 3H | The methyl group on the aromatic ring will appear as a singlet in the upfield region characteristic of alkyl substituents on a benzene ring. |

| -OH | Variable (typically 1.5 - 3.0) | Singlet (broad) | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylphenylthioethanol in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: The spectrum would be acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Standard acquisition parameters would be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for 3-Methylphenylthioethanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C -S (Aromatic) | 135 - 140 | The aromatic carbon directly attached to the sulfur atom is expected to be in this region. |

| Ar-C H | 125 - 130 | The other aromatic carbons will resonate in the typical range for a substituted benzene ring. |

| -C H₂-OH | 60 - 65 | The carbon attached to the electronegative oxygen atom is significantly deshielded, resulting in a downfield shift. |

| -S-C H₂- | 35 - 40 | The carbon adjacent to the sulfur atom is also deshielded, but to a lesser extent than the one bonded to oxygen. |

| Ar-C H₃ | 20 - 25 | The methyl carbon on the aromatic ring will appear in the upfield aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands for 3-Methylphenylthioethanol

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Significance |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | The broadness of this peak is due to hydrogen bonding and is a clear indicator of the hydroxyl group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponds to the C-H bonds of the methylene and methyl groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | These absorptions are characteristic of the benzene ring. |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | A strong band in this region is indicative of the C-O single bond in the alcohol. |

| C-S Stretch | 600 - 800 | Weak to Medium | The C-S stretching vibration is typically weak and can be difficult to assign definitively. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A small amount of the neat liquid sample of 3-Methylphenylthioethanol would be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the standard mid-IR range (4000 - 400 cm⁻¹). A background spectrum of the clean salt plates would be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum

For 3-Methylphenylthioethanol (C₉H₁₂OS), the molecular weight is 168.26 g/mol .

-

Molecular Ion Peak (M⁺): An ion peak at m/z = 168 is expected, corresponding to the intact molecule with one electron removed. The intensity of this peak may vary. An M+2 peak of approximately 4% relative to the M+ peak would be expected due to the natural abundance of the ³⁴S isotope.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond between the two methylene groups is a likely fragmentation pathway for alcohols. This would lead to the formation of a resonance-stabilized ion.

-

Benzylic Cleavage: The most probable fragmentation is the cleavage of the bond between the sulfur and the adjacent methylene group, leading to the formation of the stable 3-methylthiophenyl cation.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Methylphenylthioethanol

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 168 | [C₉H₁₂OS]⁺ | Molecular Ion |

| 123 | [CH₃C₆H₄S]⁺ | Cleavage of the CH₂-CH₂OH bond from the sulfur atom. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from toluene derivatives. |

| 45 | [CH₂CH₂OH]⁺ | Cleavage of the S-CH₂ bond. |

Diagram: Predicted Mass Spectrometry Fragmentation of 3-Methylphenylthioethanol

Caption: Predicted fragmentation pathway of 3-Methylphenylthioethanol.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample would typically be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before ionization, or by direct infusion.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating fragments.

-

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Synthesis and Characterization Workflow

The synthesis of 3-Methylphenylthioethanol would typically involve the reaction of 3-methylthiophenol with 2-chloroethanol or ethylene oxide. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic characterization.

An In-depth Technical Guide to the Solubility of 3-Methylphenylthioethanol in Diverse Solvents

Introduction to 3-Methylphenylthioethanol and the Principles of Solubility

3-Methylphenylthioethanol (C₉H₁₂OS) is an organic molecule featuring a tolyl group attached to a sulfur atom, which in turn is bonded to an ethanol moiety.[1] This structure, combining aromatic, thioether, and alcohol functional groups, results in a nuanced solubility profile.

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of mixing.[2][3] Dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable in strength to the solute-solute and solvent-solvent interactions.[2][4] The key intermolecular forces at play are:

-

Van der Waals forces (London dispersion forces): Present in all molecules, these are the primary forces in nonpolar compounds.

-

Dipole-dipole interactions: Occur between polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen) and another nearby electronegative atom.[5]

The overall polarity of a molecule, a balance of its polar and non-polar regions, is a primary determinant of its solubility.

Predicted Solubility Profile of 3-Methylphenylthioethanol

Based on its molecular structure, we can predict the solubility of 3-Methylphenylthioethanol across a spectrum of solvents. The molecule has a nonpolar aromatic ring and a flexible alkyl chain, which will favor solubility in nonpolar solvents. However, the presence of the sulfur atom in the thioether linkage and the hydroxyl group in the ethanol moiety introduces polarity and the capacity for hydrogen bonding.

-

The Thioether Group: The C-S-C linkage in the thioether is less polar than the C-O-C of an ether, but the sulfur atom does have lone pairs of electrons that can act as hydrogen bond acceptors. Thiols and thioethers have distinct chemical properties compared to their alcohol and ether counterparts.[6] The sulfur atom is more polarizable, influencing its interactions.[6]

-

The Hydroxyl Group: The -OH group is the most significant contributor to polarity and is capable of both donating and accepting hydrogen bonds. This functional group will strongly favor solubility in protic, polar solvents.

Given this duality, 3-Methylphenylthioethanol is expected to exhibit moderate to good solubility in a range of solvents.

Data Presentation: Predicted Solubility and Solvent Properties

The following table outlines the predicted solubility of 3-Methylphenylthioethanol in a variety of common laboratory solvents, categorized by their polarity and protic nature.[7][8]

| Solvent | Type | Relative Polarity | Predicted Solubility of 3-Methylphenylthioethanol | Rationale for Prediction |

| Hexane | Nonpolar | 0.009 | Low | The nonpolar hydrocarbon structure of hexane will interact favorably with the tolyl group, but not with the polar hydroxyl and thioether moieties. |

| Toluene | Nonpolar (Aromatic) | 0.099 | High | The aromatic nature of toluene will lead to favorable π-π stacking interactions with the tolyl group of the solute. |

| Diethyl Ether | Nonpolar | 0.117 | Moderate to High | The ether can act as a hydrogen bond acceptor for the hydroxyl group, and its overall low polarity is compatible with the hydrocarbon portions of the solute. |

| Dichloromethane | Polar Aprotic | 0.309 | High | Its polarity can solvate the polar functional groups, while its organic nature is compatible with the nonpolar parts of the molecule. |

| Acetone | Polar Aprotic | 0.355 | High | A strong hydrogen bond acceptor that will interact favorably with the hydroxyl group. |

| Ethyl Acetate | Polar Aprotic | 0.228 | High | Possesses both polar (ester) and nonpolar (alkyl) regions, making it a good all-around solvent for a molecule with mixed polarity. |

| 2-Propanol | Polar Protic | 0.546 | High | As a protic solvent, it can both donate and accept hydrogen bonds, leading to strong interactions with the hydroxyl group. |

| Ethanol | Polar Protic | 0.654 | High | Similar to 2-propanol, with strong hydrogen bonding capabilities. |

| Methanol | Polar Protic | 0.762 | Moderate to High | While highly polar and protic, its smaller size may make it slightly less effective at solvating the nonpolar aromatic ring compared to larger alcohols. |

| Water | Polar Protic | 1.000 | Low | The large nonpolar tolyl group is expected to dominate, leading to poor water solubility despite the presence of a hydroxyl group.[2][9] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | High | A highly polar aprotic solvent that is an excellent hydrogen bond acceptor, making it likely to be a very good solvent. |

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubilities, the following detailed experimental protocol based on the isothermal shake-flask method is recommended. This method is a reliable and widely used technique for determining the solubility of a compound.[10]

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

For each selected solvent, add an excess amount of 3-Methylphenylthioethanol to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibrate the vials in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry vial. This step is critical to remove any remaining microscopic solid particles.

-

-

Quantification of the Solute:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved 3-Methylphenylthioethanol is the final weight of the vial minus the initial weight of the empty vial.

-

The volume of the solvent is the volume of the supernatant taken.

-

Calculate the solubility in g/100 mL or convert to molarity (mol/L).

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of 3-Methylphenylthioethanol solubility.

Causality and Mechanistic Insights

The predicted solubility trends can be explained by the specific molecular interactions between 3-Methylphenylthioethanol and the different solvent classes.

Molecular Interaction Diagram

Caption: Intermolecular forces governing the solubility of 3-Methylphenylthioethanol.

-

In Nonpolar Solvents: The primary favorable interactions are the London dispersion forces between the alkyl and aromatic portions of the solute and the solvent molecules. The polar functional groups of the solute will be poorly solvated, limiting solubility, especially in aliphatic nonpolar solvents like hexane. Aromatic solvents like toluene can also engage in π-π stacking with the tolyl ring, enhancing solubility.

-

In Polar Aprotic Solvents: These solvents have significant dipole moments and can act as hydrogen bond acceptors. They will effectively solvate the polar regions of 3-Methylphenylthioethanol. The thioether and especially the hydroxyl group will interact favorably with solvents like acetone and DMSO.

-

In Polar Protic Solvents: These solvents can both donate and accept hydrogen bonds.[5] This leads to the strongest and most favorable interactions with the hydroxyl group of 3-Methylphenylthioethanol. However, the energetic cost of disrupting the strong hydrogen bonding network of the solvent to accommodate the nonpolar tolyl group can be significant, which is why solubility in water is predicted to be low.

Conclusion and Implications for Drug Development

The dualistic nature of 3-Methylphenylthioethanol, possessing both significant nonpolar and polar functionalities, makes it a compound with a broad, but not universal, solubility profile. It is predicted to be highly soluble in a range of polar aprotic and polar protic organic solvents, with moderate to high solubility in nonpolar aromatic solvents and lower solubility in aliphatic hydrocarbons and water.

For drug development professionals, this profile suggests that:

-

For chemical synthesis, solvents like THF, ethyl acetate, and dichloromethane are likely good choices.

-

For purification by chromatography, a mobile phase consisting of a mixture of a nonpolar solvent (like heptane) and a more polar solvent (like ethyl acetate or isopropanol) would likely provide good separation.

-

For formulation, achieving aqueous solubility will likely require co-solvents or other formulation strategies to overcome the hydrophobicity of the tolyl group.

The provided experimental protocol offers a clear and robust pathway for obtaining precise, quantitative solubility data, which is indispensable for process optimization, regulatory submissions, and the overall advancement of research and development projects involving 3-Methylphenylthioethanol and structurally related compounds.

References

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. Available from: [Link]

-

LibreTexts Chemistry. Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

-

Royal Society of Chemistry. A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. (2018-08-06). Available from: [Link]

-

The Organic Chemistry Tutor. Solubility of Organic Compounds. (2023-01-13). Available from: [Link]

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024-06-25). Available from: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

-

Master Organic Chemistry. Thiols And Thioethers. (2015-07-05). Available from: [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. (2025-02-11). Available from: [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

-

Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012-04-27). Available from: [Link]

-

PubChem. 3-Methylthiophene. Available from: [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. (2021-08-25). Available from: [Link]

-

ResearchGate. Solubility Properties of Methanol in Organic Solvents. Available from: [Link]

- Google Patents. Method for determining solubility of a chemical compound.

-

The Periodic Table. Examples of High Polarity Solvents. Available from: [Link]

-

ResearchGate. Predict solubility of organic compounds?. (2018-08-30). Available from: [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent ?. (2024-05-28). Available from: [Link]

-

PubChem. 3-(Methylthio)thiophene. Available from: [Link]

-

Chemistry For Everyone. How To Predict Solubility Of Organic Compounds?. (2025-02-12). Available from: [Link]

-

MicroChemicals. Solvents and solubilities. Available from: [Link]

-

Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. (2020-05-30). Available from: [Link]

-

PubMed. Solvent effects on the redox properties of thioethers. (2001-01-01). Available from: [Link]

-

ResearchGate. Solvent Effects on Hydrogen Bonds-A Theoretical Study. (2025-08-07). Available from: [Link]

-

Chemistry LibreTexts. 3.7: Polarity. (2020-05-05). Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. chemicool.com [chemicool.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Thermochemical Properties of 3-Methylphenylthioethanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 3-Methylphenylthioethanol. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines a robust framework for its synthesis, characterization, and the subsequent experimental and computational evaluation of its key thermochemical parameters. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and chemical engineering, enabling a deeper understanding of the energetic landscape of this and related arylthioethanol compounds.

Introduction: The Significance of 3-Methylphenylthioethanol

3-Methylphenylthioethanol, a member of the arylthioethanol family, represents a class of compounds with significant potential in various scientific domains. The presence of a sulfur linkage and a hydroxyl group imparts unique chemical reactivity and potential for biological activity. Understanding the thermochemical properties of such molecules is paramount for a variety of applications, including:

-

Drug Design and Development: The stability and reactivity of a drug candidate are fundamentally linked to its thermochemical properties. Enthalpy of formation, Gibbs free energy, and heat capacity provide critical insights into a molecule's intrinsic stability and its potential to interact with biological targets.

-

Process Chemistry and Safety: For the scale-up of any chemical synthesis, a thorough understanding of the reaction thermodynamics is essential for ensuring process safety, optimizing reaction conditions, and maximizing yield.

-

Materials Science: Arylthioethanols can serve as precursors or building blocks for novel polymers and materials. Their thermochemical data are crucial for predicting material stability, degradation pathways, and performance characteristics.

This guide will provide a detailed roadmap for the determination of these critical thermochemical parameters for 3-Methylphenylthioethanol.

Synthesis and Characterization

A plausible and efficient synthesis of 3-Methylphenylthioethanol can be achieved through the nucleophilic substitution of 2-chloroethanol with 3-methylbenzenethiol.

Proposed Synthesis of 3-Methylphenylthioethanol

The reaction proceeds via a Williamson ether synthesis-like mechanism, where the thiolate anion acts as the nucleophile.

Reaction Scheme:

Step-by-Step Protocol:

-

Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylbenzenethiol in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Base Addition: Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol and form the more nucleophilic thiolate.

-

Nucleophilic Attack: Slowly add 2-chloroethanol to the reaction mixture. The reaction can be gently heated to facilitate the substitution.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.

Characterization

The identity and purity of the synthesized 3-Methylphenylthioethanol should be confirmed using a suite of analytical techniques:

-